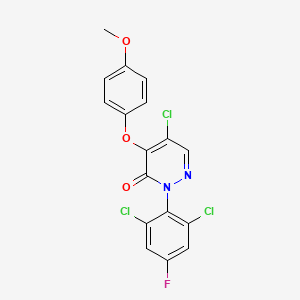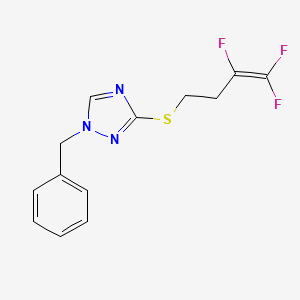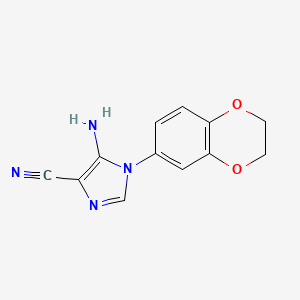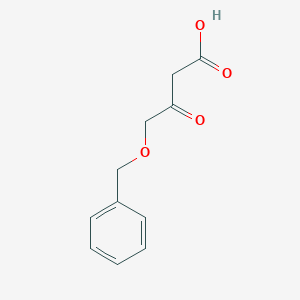![molecular formula C24H18ClFN2OS B3038007 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime CAS No. 692260-10-9](/img/structure/B3038007.png)
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime
Descripción general
Descripción
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime, also known as 4-chlorobenzylsulfanyl-2-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime, is a novel small molecule that has the potential to be used in research and development applications. This molecule has been studied extensively in the past few years and has been found to have a wide range of effects on the body. The purpose of
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis Techniques : Research has explored methods for synthesizing quinoline derivatives, including compounds similar to the one . For instance, a study detailed a one-pot synthesis of quinolines from aldehydes and O-acyl hydroxylamine, emphasizing the role of visible light photoredox catalysis in these processes (Xiao-De An & Shouyun Yu, 2015).
Chemical Reactions and Derivatives : Another study discussed the replacement of chloro-groups in quinoline derivatives with various functional groups, leading to a variety of fused quinolines (Otto Meth-Cohn et al., 1981).
Complex Formation and Catalysis : Investigations into the formation of complexes and their catalytic properties have also been noted. For example, research on OsHCl(CO)(PiPr3)2 demonstrated its reaction with O2 and its role in promoting oxidation of alcohols to aldehydes (Miguel A. Esteruelas et al., 2011).
Potential Applications
Photocatalytic Applications : Studies have shown that certain quinoline derivatives can be used in photocatalytic oxidation processes, such as the conversion of benzyl alcohol to aldehydes (S. Higashimoto et al., 2009).
Antioxidant Activities : Quinoline derivatives have been evaluated for their antioxidant activities. A study synthesized 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives and assessed their in vitro antioxidant activities, comparing them to commercial antioxidants (Ye Zhang et al., 2013).
Optical Properties and Light Harvesting : Research has also focused on the optical properties of quinoline derivatives, exploring their potential in light harvesting applications. A study on the quantum mechanical properties of aromatic halogen-substituted sulfonamidobenzoxazole compounds, including a 4-fluorobenzyl derivative, indicated potential applications in the design of new dye-sensitized solar cells (Y. Sheena Mary et al., 2019).
Propiedades
IUPAC Name |
(E)-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-N-[(4-fluorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2OS/c25-21-9-5-18(6-10-21)16-30-24-20(13-19-3-1-2-4-23(19)28-24)14-27-29-15-17-7-11-22(26)12-8-17/h1-14H,15-16H2/b27-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMRRCHRLXHWSU-MZJWZYIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide](/img/structure/B3037926.png)
![2-bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B3037927.png)
![Allyl 4-chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3037931.png)
![2-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzoic acid](/img/structure/B3037933.png)
![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile](/img/structure/B3037934.png)

![4,6-Diamino-2-(phenoxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3037938.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B3037940.png)

![4,6-Diamino-2-[(4-methoxyphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3037942.png)


![3-amino-6-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037945.png)
